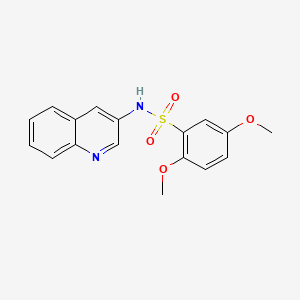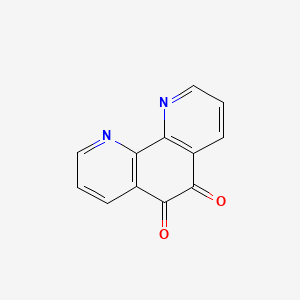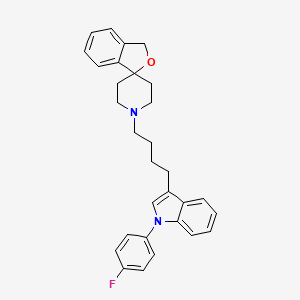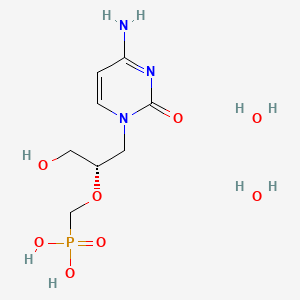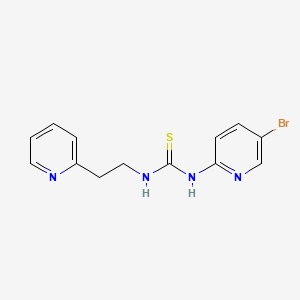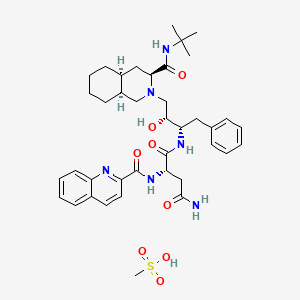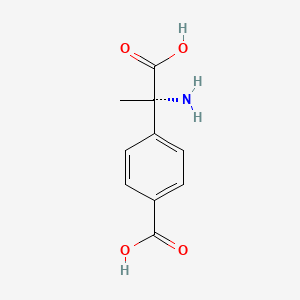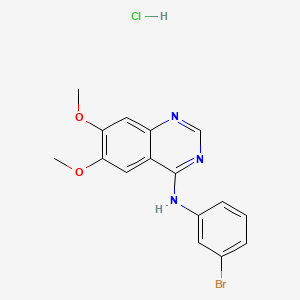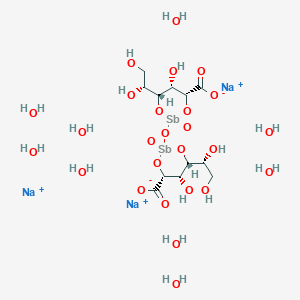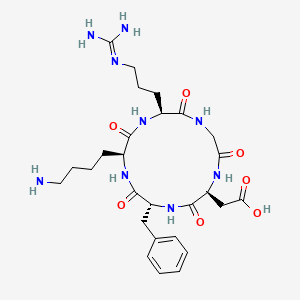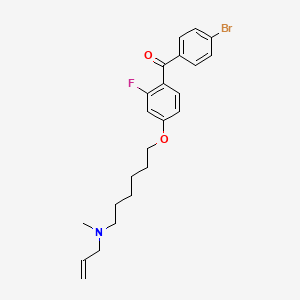
Gosogliptin
Übersicht
Beschreibung
Gosogliptin, also known by its trade name Saterex, is a drug used for the treatment of type II diabetes. It belongs to the class of dipeptidyl peptidase-4 inhibitors, commonly referred to as gliptins. This compound was discovered and developed by Pfizer and has undergone various phases of clinical trials .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Gosogliptin umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrrolidin- und Piperazinzwischenprodukte. Der Schlüsselsyntheseweg beinhaltet die Bildung von (3,3-Difluor-1-pyrrolidinyl) { (2S,4S)-4- [4- (2-Pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanon. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt einem kostengünstigen Verfahren, das veröffentlicht wurde. Diese Methode gewährleistet die großtechnische Synthese der Verbindung bei gleichzeitiger Aufrechterhaltung hoher Reinheit und Ausbeute. Das Verfahren umfasst optimierte Reaktionsbedingungen und Reinigungsschritte, um this compound zu erhalten, das für pharmazeutische Zwecke geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gosogliptin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen im Molekül zu modifizieren.
Substitution: Substitutionsreaktionen sind häufig, bei denen bestimmte Atome oder Gruppen im Molekül durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann Oxidation zu oxidierten Derivaten führen, während Reduktion reduzierte Formen von this compound produzieren kann .
Wissenschaftliche Forschungsanwendungen
Gosogliptin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um Dipeptidylpeptidase-4-Inhibitoren und ihre Wechselwirkungen mit Enzymen zu untersuchen.
Biologie: Die Forschung an this compound hilft, seine Auswirkungen auf biologische Pfade und seine potenziellen therapeutischen Vorteile zu verstehen.
Medizin: Als Behandlung für Typ-II-Diabetes wird this compound umfassend auf seine Wirksamkeit, Sicherheit und Pharmakokinetik untersucht.
Industrie: Die Verbindung wird in der pharmazeutischen Industrie für die Entwicklung neuer Diabetesbehandlungen und verwandter Forschung eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es das Enzym Dipeptidylpeptidase-4 hemmt. Diese Hemmung führt zu einem Anstieg der Spiegel von Inkretin-Hormonen, was wiederum die Insulinsekretion verstärkt und den Glukagon-Spiegel senkt. Zu den molekularen Zielstrukturen von this compound gehört die aktive Stelle von Dipeptidylpeptidase-4, an die es bindet und die das Enzym daran hindert, Inkretin-Hormone abzubauen .
Ähnliche Verbindungen:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
Vergleich: this compound ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für Dipeptidylpeptidase-4. Im Vergleich zu anderen Gliptinen hat this compound potente inhibitorische Wirkungen und günstige pharmakokinetische Eigenschaften gezeigt. Seine einzigartige Struktur ermöglicht eine effektive Hemmung des Enzyms und macht es zu einer wertvollen Verbindung in der Behandlung von Typ-II-Diabetes .
Wirkmechanismus
Gosogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon levels. The molecular targets of this compound include the active site of dipeptidyl peptidase-4, where it binds and prevents the enzyme from degrading incretin hormones .
Vergleich Mit ähnlichen Verbindungen
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
Comparison: Gosogliptin is unique in its specific binding affinity and selectivity for dipeptidyl peptidase-4. Compared to other gliptins, this compound has shown potent inhibitory effects and favorable pharmacokinetic properties. Its unique structure allows for effective inhibition of the enzyme, making it a valuable compound in the treatment of type II diabetes .
Eigenschaften
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWGXUTRTXFRF-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007213 | |
| Record name | Gosogliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869490-23-3 | |
| Record name | Gosogliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gosogliptin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gosogliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gosogliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
